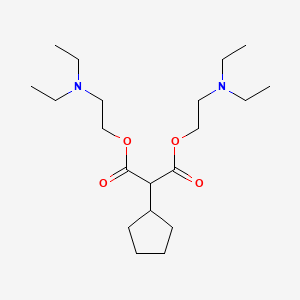![molecular formula C14H14S B14739451 4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran CAS No. 6087-82-7](/img/structure/B14739451.png)
4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran is a heterocyclic compound that belongs to the class of naphthopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with sulfur-containing reagents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-naphtho[1,2-b]pyran: Similar in structure but lacks the sulfur atom.
2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran: Contains additional methyl groups, leading to different chemical properties.
Uniqueness
4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6087-82-7 |
|---|---|
Molecular Formula |
C14H14S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-2H-benzo[h]thiochromene |
InChI |
InChI=1S/C14H14S/c1-10-8-9-15-14-12(10)7-6-11-4-2-3-5-13(11)14/h2-7,10H,8-9H2,1H3 |
InChI Key |
VHGBXWTZGARRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
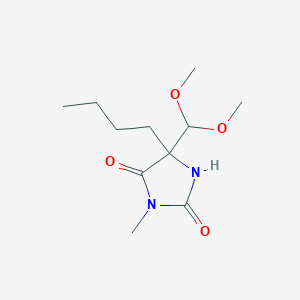
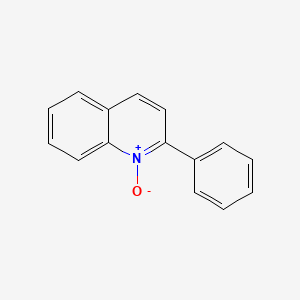
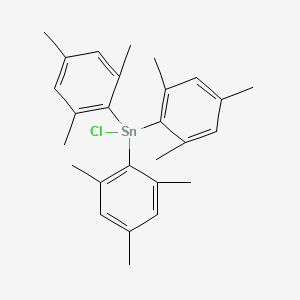
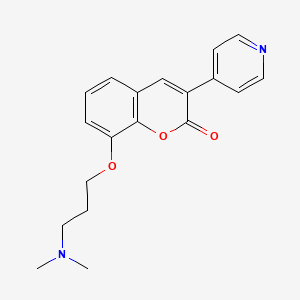
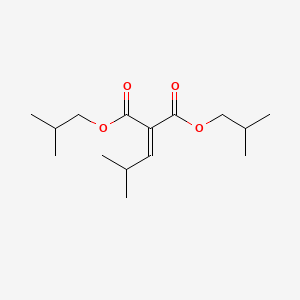

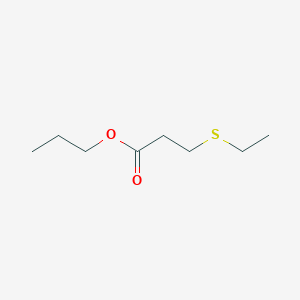
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
